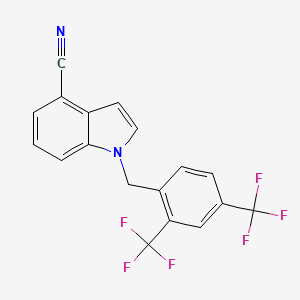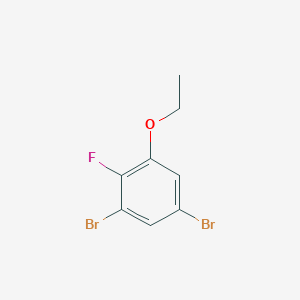
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an isopropylphenyl group attached to the thiadiazole ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-isopropylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions
N-(4-Isopropylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
- **Substitution
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
属性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC 名称 |
N-(4-propan-2-ylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)13-12(16)11-7-17-15-14-11/h3-8H,1-2H3,(H,13,16) |
InChI 键 |
MWGIOCHDRCEZFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)








![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
